7-Bromo-5-chloro-1H-indole
Overview
Description
7-Bromo-5-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Cacchi et al. (2015) details a facile and general approach to synthesize 2,5,7-trisubstituted indoles, demonstrating the assembly of indole rings via a one-pot Sonogashira cross-coupling followed by palladium-catalyzed cyclization (Cacchi et al., 2015).
- Mphahlele (2018) conducted a study on the crystal structure and hydrogen bonding of certain indole derivatives, providing valuable insights into the molecular structure and interactions of such compounds (Mphahlele, 2018).
Molecular and Electronic Structure
- The work of Barakat et al. (2017) on the indole derivative 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole focuses on its crystal structure and molecular properties, using techniques like Hirshfeld surface analysis and DFT calculations (Barakat et al., 2017).
Indole Synthesis Methodologies
- A comprehensive review by Taber and Tirunahari (2011) on indole synthesis methods provides a classification framework for various strategies used in synthesizing indoles, including those involving 7-Bromo-5-chloro-1H-indole (Taber & Tirunahari, 2011).
Application in Biological Studies
- A study by Narayana et al. (2009) explores the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-carbohydrazides, highlighting the biological relevance of such compounds (Narayana et al., 2009).
Safety and Hazards
7-Bromo-5-chloro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
7-Bromo-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It has been reported that a 7-substituted indole derivative, 7-bromoindole, can reduce the production of staphyloxanthin in staphylococcus aureus , indicating potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
7-Bromo-5-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus . This interaction suggests that this compound may act as an antimicrobial agent by targeting specific bacterial enzymes involved in pigment production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may affect the tyrosine kinase activity of VEGFR, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, resulting in cell cycle arrest and apoptosis . This suggests that this compound may function as a tyrosine kinase inhibitor, disrupting key signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability may vary depending on the specific experimental setup . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses leading to increased efficacy but also potential toxicity . For instance, high doses of indole derivatives have been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, including hydroxylation and conjugation reactions . These metabolic processes can influence the bioavailability and activity of this compound, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives are typically transported via specific transporters and binding proteins, which facilitate their uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
7-bromo-5-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDZTGRYHTJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646826 | |
Record name | 7-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292636-08-9 | |
Record name | 7-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-5-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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